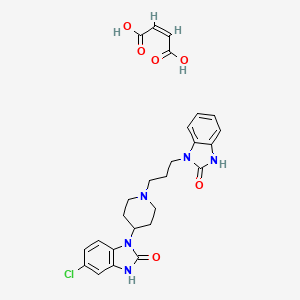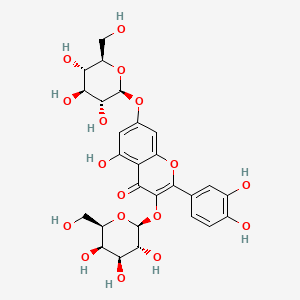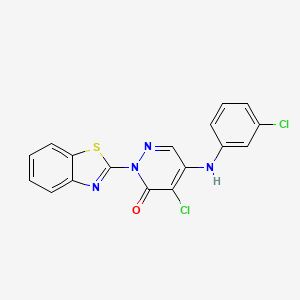
Cy2 DiC18
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoxazolium, 3-octadecyl-2-(5-(3-octadecyl-2(3H)-benzoxazolylidene)-1,3-pentadienyl)-, iodide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of benzoxazolium salts, which are characterized by the presence of a benzoxazole ring system. The long octadecyl chains attached to the benzoxazolium core contribute to its amphiphilic nature, making it useful in various applications, including as a dye and in surface chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoxazolium, 3-octadecyl-2-(5-(3-octadecyl-2(3H)-benzoxazolylidene)-1,3-pentadienyl)-, iodide typically involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole ring system is synthesized through the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Attachment of Octadecyl Chains: The octadecyl chains are introduced via alkylation reactions, where the benzoxazole core is treated with octadecyl halides in the presence of a base.
Formation of the Benzoxazolium Salt: The final step involves the quaternization of the benzoxazole nitrogen with an appropriate alkyl iodide, resulting in the formation of the benzoxazolium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Benzoxazolium, 3-octadecyl-2-(5-(3-octadecyl-2(3H)-benzoxazolylidene)-1,3-pentadienyl)-, iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzoxazolium nitrogen.
Oxidation and Reduction: The benzoxazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Aggregation: The amphiphilic nature of the compound allows it to form aggregates, such as micelles, in aqueous solutions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, typically under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoxazolium derivatives, while oxidation and reduction can lead to changes in the oxidation state of the benzoxazole ring.
科学的研究の応用
Benzoxazolium, 3-octadecyl-2-(5-(3-octadecyl-2(3H)-benzoxazolylidene)-1,3-pentadienyl)-, iodide has several scientific research applications:
Chemistry: Used as a dye in various analytical techniques, including fluorescence microscopy and spectroscopy.
Biology: Employed in the study of cell membranes due to its amphiphilic nature, which allows it to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems, where its ability to form micelles can enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Utilized in the formulation of surfactants and emulsifiers, as well as in the development of advanced materials with specific surface properties.
作用機序
The mechanism of action of Benzoxazolium, 3-octadecyl-2-(5-(3-octadecyl-2(3H)-benzoxazolylidene)-1,3-pentadienyl)-, iodide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with lipid bilayers, proteins, and nucleic acids, depending on its specific application.
Pathways Involved: In biological systems, it can modulate membrane fluidity and permeability, affecting cellular processes such as signal transduction and transport.
類似化合物との比較
Similar Compounds
- Benzothiazolium, 3-octadecyl-2-(5-(3-octadecyl-2(3H)-benzothiazolylidene)-1,3-pentadienyl)-, perchlorate
- N,N’-dioctadecyl thiacyanine perchlorate
- Octadecyl rhodamine B chloride
Uniqueness
Benzoxazolium, 3-octadecyl-2-(5-(3-octadecyl-2(3H)-benzoxazolylidene)-1,3-pentadienyl)-, iodide is unique due to its specific structural features, such as the presence of the benzoxazole ring and the long octadecyl chains. These features confer distinct amphiphilic properties, making it particularly useful in applications involving surface chemistry and the study of lipid bilayers.
特性
CAS番号 |
68006-80-4 |
|---|---|
分子式 |
C55H87IN2O2 |
分子量 |
935.2 g/mol |
IUPAC名 |
(2Z)-3-octadecyl-2-[(2E,4E)-5-(3-octadecyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole;iodide |
InChI |
InChI=1S/C55H87N2O2.HI/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-40-48-56-50-42-36-38-44-52(50)58-54(56)46-34-33-35-47-55-57(51-43-37-39-45-53(51)59-55)49-41-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33-39,42-47H,3-32,40-41,48-49H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
HKAANVVRQIPXER-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2OC1=CC=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCCCC.[I-] |
異性体SMILES |
CCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2O/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCCCC.[I-] |
正規SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2OC1=CC=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCCCC.[I-] |
同義語 |
3,3'-dioctadecyloxacarbocyanine 3,3'-dioctadecyloxacarbocyanine perchlorate diO-3,3' DIOC18 compound |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (1S,2R)-1-(7-ethoxy-3-methyl-7-oxoheptyl)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentane-1-carboxylate](/img/structure/B1237796.png)






![(Z)-7-[(1R,2R,3R)-3-hydroxy-2-(3-hydroxy-4-phenylbutyl)-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1237805.png)



![[Mo(CO)3Dien]](/img/structure/B1237813.png)
![N-[(2R,6S,9aS)-6-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-2-yl]-4-amino-5-chloro-2-methoxybenzamide;hydrochloride](/img/structure/B1237818.png)
![1-[(4-Methylphenyl)methyl]-1,3-diazinan-2-one](/img/structure/B1237819.png)
